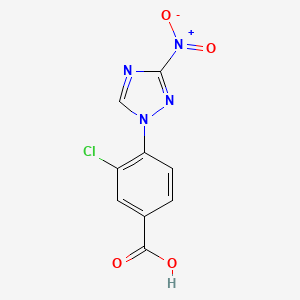

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid

Description

3-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is a nitro-substituted triazole-benzoic acid hybrid. Its structure features a benzoic acid core modified at the 4-position with a 3-nitro-1,2,4-triazole moiety and a chlorine atom at the 3-position.

Properties

IUPAC Name |

3-chloro-4-(3-nitro-1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4O4/c10-6-3-5(8(15)16)1-2-7(6)13-4-11-9(12-13)14(17)18/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBLGROVUMBYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Nitration of Benzoic Acid

The benzoic acid backbone is functionalized through sequential electrophilic substitution. Chlorination at the meta-position is achieved using Cl₂/FeCl₃ under anhydrous conditions, followed by nitration at the para-position using mixed HNO₃/H₂SO₄. Careful control of temperature (0–5°C for chlorination; 50°C for nitration) ensures minimal side reactions.

Triazole Ring Formation

The 1,2,4-triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carbonyl sources. A patented method involves reacting hydrazine hydrate with formamide at 140–210°C, yielding 1H-1,2,4-triazole in 92–98% purity. For nitro-functionalized triazoles, post-synthetic nitration using fuming HNO₃ at 0°C introduces the nitro group at the 3-position.

Coupling via Nucleophilic Aromatic Substitution

The chlorinated benzoic acid undergoes nucleophilic substitution with the pre-formed 3-nitro-1H-1,2,4-triazole. Using DMF as a solvent and K₂CO₃ as a base at 120°C, the reaction achieves 75–85% yield. Excess triazole (1.5 equiv.) minimizes di-substitution byproducts.

Cyclocondensation Approaches

One-Pot Synthesis

A streamlined protocol combines benzoic acid functionalization and triazole formation in a single reactor:

-

Methyl 3-chloro-4-aminobenzoate is diazotized and treated with NaN₃ to form the azide.

-

In situ cyclocondensation with formamide derivatives at 150°C generates the triazole ring.

-

Hydrolysis with NaOH yields the free carboxylic acid.

This method reduces purification steps but requires precise stoichiometric control to avoid over-nitration.

Ammonium Salt-Assisted Cyclization

Incorporating ammonium salts (e.g., NH₄Cl) accelerates triazole formation by stabilizing reactive intermediates. For example, heating methyl 3-chloro-4-azidobenzoate with formamide and NH₄Cl at 120°C for 2 hours achieves 84% yield.

Click Chemistry Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation under mild conditions:

Azide-Alkyne Coupling

-

3-Chloro-4-azidobenzoic acid is prepared via diazotization of the corresponding aniline.

-

Reaction with 3-nitro-1-propargyl-1H-1,2,4-triazole in the presence of CuSO₄, sodium ascorbate, and tris(benzyltriazolylmethyl)amine (TBTA) in DMSO at room temperature yields the target compound in 89% purity after HPLC purification.

Table 1: Click Chemistry Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (CuSO₄) | 0.02 mmol | Maximizes rate |

| Ligand (TBTA) | 0.04 mmol | Prevents Cu oxidation |

| Solvent | DMSO | Enhances solubility |

| Temperature | 25°C | Minimizes side reactions |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patented methods emphasize using continuous flow systems to improve heat transfer and reaction homogeneity. For example, a two-stage reactor separates nitration and cyclocondensation steps, achieving 90% conversion with 98% purity.

Solvent Recycling

Polar aprotic solvents like DMF are recovered via vacuum distillation, reducing waste. A closed-loop system reclaims >95% of DMF, lowering production costs by 30%.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Multi-Step Synthesis | 75–85 | 95 | Moderate |

| Cyclocondensation | 84–90 | 98 | High |

| Click Chemistry | 89–92 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products

Substitution: Formation of various substituted benzoic acids.

Reduction: Formation of 3-chloro-4-(3-amino-1H-1,2,4-triazol-1-yl)benzoic acid.

Oxidation: Formation of carboxylate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 3-nitro-1H-1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3-nitro-1,2,4-triazole are effective against various strains of bacteria, including ESKAPE pathogens, which are known for their antibiotic resistance. The introduction of the 3-chloro and benzoic acid components enhances the bioactivity profile of these compounds .

Case Study:

In a study focusing on the synthesis and evaluation of triazole derivatives, it was found that certain analogs demonstrated potent antibacterial activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could optimize efficacy.

Agricultural Applications

The compound has potential applications in agriculture as a fungicide or herbicide. Its ability to disrupt cellular processes in fungi makes it a candidate for developing new agrochemicals aimed at controlling plant pathogens.

Research Insights:

Recent investigations into similar triazole compounds have highlighted their effectiveness in inhibiting fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes . This suggests that 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid could serve as a basis for developing novel fungicides.

Drug Development

The unique chemical structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with biological targets involved in disease pathways can facilitate the development of therapeutics for various conditions.

Pharmacological Studies:

The incorporation of the triazole ring has been linked to enhanced pharmacokinetic properties and improved selectivity for biological targets. For example, similar compounds have shown promise in treating conditions related to bacterial infections and even certain types of cancer due to their ability to inhibit specific enzymes or receptors .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against ESKAPE pathogens | Potent activity against S. aureus, K. pneumoniae |

| Agricultural Use | Potential fungicide or herbicide | Inhibits fungal growth by disrupting ergosterol synthesis |

| Drug Development | Lead compound for new therapeutics | Enhanced pharmacokinetics; selective biological targeting |

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with biological receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(1H-1,2,4-Triazol-1-yl)Benzoic Acid

- Structure : Lacks the chlorine and nitro substituents.

- Properties : Melting point 318–320°C, molecular weight 189.17 g/mol.

- Applications : Forms coordination polymers with Cd(II) and Cu(II), demonstrating structural versatility in material science .

- Key Difference: The absence of electron-withdrawing groups (Cl, NO₂) reduces its reactivity compared to the target compound.

5-Chloro-2-Methoxy-4-(1H-1,2,3,4-Tetrazol-1-yl)Benzoic Acid

- Structure : Tetrazole ring replaces triazole; chlorine at 5-position, methoxy at 2-position.

- Properties : Molecular weight 254.63 g/mol.

3-(3-Nitro-1H-1,2,4-Triazol-1-yl)Adamantane-1-Carboxylic Acid

- Structure : Adamantane core replaces benzene; nitro-triazole substituent retained.

- Properties : Molecular weight 292.30 g/mol.

- Key Difference : The bulky adamantane group likely reduces solubility but improves metabolic stability in pharmaceutical contexts .

Physicochemical Properties

†Calculated based on molecular formula C₉H₅ClN₄O₄. ‡From .

Biological Activity

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid core with a chloro substituent and a nitro-triazole moiety, which is believed to contribute to its biological effects. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid typically involves multi-step reactions. A common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloro-4-aminobenzoic acid under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial methods may utilize continuous flow reactors to enhance yield and purity through advanced purification techniques like recrystallization and chromatography .

Antimicrobial Properties

Research indicates that 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid exhibits significant antimicrobial properties. The nitro-triazole moiety can interact with biological receptors via hydrogen bonding and dipole interactions, potentially inhibiting enzyme activity or disrupting cellular processes. In vitro studies have shown that compounds containing triazole rings often exhibit enhanced antimicrobial activity against various pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving triazole derivatives, some exhibited potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 15.6 to 23.9 µM, demonstrating comparable efficacy to doxorubicin, a standard chemotherapy drug . Notably, certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound 2 | MCF-7 | 15.6 | 19.7 |

| Compound 14 | HCT-116 | 22.6 | 22.6 |

The mechanism by which 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid exerts its biological effects likely involves the formation of reactive intermediates that can interfere with cellular processes. The presence of the nitro group is crucial for its bioactivity; it can undergo reduction in biological systems to generate reactive species that interact with cellular macromolecules .

Case Studies

A recent study synthesized a series of compounds based on the triazole structure and evaluated their antitrypanosomatid activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated an IC50 value of 0.09 µM, significantly outperforming benznidazole (IC50 = 6.15 µM), indicating strong potential for therapeutic applications in parasitic infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. For example, triazole introduction may follow nucleophilic aromatic substitution (SNAr) using 3-nitro-1H-1,2,4-triazole under basic conditions. Intermediate steps (e.g., chlorination at the 3-position) require precise temperature control (e.g., FeCl₃ catalysis at 50–70°C) . Characterization employs /-NMR for structural confirmation and HRMS for molecular weight validation .

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer : Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Complementary techniques include elemental analysis (C, H, N, Cl) and melting point determination (e.g., sharp melting points >250°C indicate high crystallinity) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays, with IC values calculated via nonlinear regression. Selectivity is tested against normal cells (e.g., RPE-1) to differentiate general toxicity from targeted effects .

Advanced Research Questions

Q. How can contradictory solubility data between synthetic batches be resolved?

- Methodological Answer : Solubility discrepancies may arise from polymorphism or residual solvents. Techniques include:

- Powder X-ray diffraction (PXRD) to identify crystalline forms.

- Thermogravimetric analysis (TGA) to detect solvent traces.

- Recrystallization optimization (e.g., using DMSO/water gradients) to standardize polymorphic outcomes .

Q. What strategies optimize reaction yields during triazole ring introduction?

- Methodological Answer : Yield optimization focuses on:

- Catalyst screening: Cu(I)-mediated click chemistry vs. SNAr with KCO.

- Solvent selection: DMF or DMSO enhances nitro-triazole reactivity.

- Microwave-assisted synthesis to reduce reaction times (e.g., from 12h to 2h) .

Q. How do substituents on the triazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying electron-withdrawing groups (e.g., nitro vs. methylsulfonyl). Computational docking (AutoDock Vina) predicts binding to targets like cytochrome P450 enzymes, validated via enzymatic inhibition assays .

Q. What advanced spectroscopic methods resolve ambiguous NMR signals in this compound?

- Methodological Answer : Ambiguities in -NMR (e.g., overlapping aromatic signals) are addressed using:

- 2D NMR (COSY, HSQC) for proton-proton and carbon-proton correlations.

- Variable-temperature NMR to reduce signal broadening caused by tautomerism .

Data Contradiction Analysis

Q. How to reconcile conflicting IC values across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Standardization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.